2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Description
2-{3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at position 3 and a hydroxethyl (-CH₂CH₂OH) moiety at position 4. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethyl substituent.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C10H17N3O/c1-2-9-6-12-13-7-8(3-4-14)5-11-10(9)13/h6,8,11,14H,2-5,7H2,1H3 |
InChI Key |
LCEXVLQHNNQUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCC(CN2N=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications .
Mechanism of Action
The mechanism of action of 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity: The ethyl substituent in the target compound increases lipophilicity compared to its methyl analog (181.23 g/mol vs.
- Bioactivity: Analogs with aryl or heterocyclic extensions (e.g., thiazolidinone in , diarylpyrazole in ) exhibit enhanced anti-inflammatory or antimicrobial activities, suggesting that bulkier substituents may optimize target engagement.
- Synthetic Flexibility : Ultrasonic-assisted synthesis (e.g., pyrazolo[1,5-a]pyrimidin-7-ones in ) demonstrates the adaptability of reaction conditions for diverse substitution patterns.
Physicochemical and Structural Insights
- Solubility: The hydroxethyl group in the target compound enhances aqueous solubility compared to non-polar analogs (e.g., 3-trifluoromethyl derivatives in ).
- Steric Effects: Bulkier substituents (e.g., 4-phenoxyphenyl in ) may hinder rotational freedom, affecting binding kinetics.
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